N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide

Medicinal Chemistry Property Forecasting Analytical Reference

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide is a synthetic organic molecule belonging to the pyrazolone class, characterized by a pyrrolidine-1-carboxamide group substituted at the 4-position of the antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) core. This structural family is recognized as a privileged scaffold in medicinal chemistry, serving as the basis for numerous analgesic, anti-inflammatory, and anticancer agents.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 708233-71-0
Cat. No. B2423906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide
CAS708233-71-0
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCCC3
InChIInChI=1S/C16H20N4O2/c1-12-14(17-16(22)19-10-6-7-11-19)15(21)20(18(12)2)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,17,22)
InChIKeySENWVRRARAOSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide (CAS 708233-71-0): A Specialized Pyrazolone Research Compound


N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide is a synthetic organic molecule belonging to the pyrazolone class, characterized by a pyrrolidine-1-carboxamide group substituted at the 4-position of the antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) core [1]. This structural family is recognized as a privileged scaffold in medicinal chemistry, serving as the basis for numerous analgesic, anti-inflammatory, and anticancer agents [1].

Why N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide Cannot Be Casually Substituted in Preclinical Research


In the pyrazolone series, minor modifications at the 4-position are known to profoundly alter pharmacological activity, metabolic fate, and toxicity profiles. For instance, the 4-methylamino (4-MAA), 4-amino (4-AA), and 4-acetamido (4-AAA) metabolites of the analgesic metamizole each exhibit distinct COX inhibitory potencies, pharmacokinetic half-lives, and hematological toxicity risks [1]. The pyrrolidine-1-carboxamide substituent on the target compound introduces a rigid, cyclic amide that is predicted to significantly modulate hydrogen-bonding capacity and steric bulk compared to simpler N-substituted analogs. This makes direct functional substitution with a more common antipyrine derivative scientifically unreliable without direct comparative data. However, it must be noted that no publicly available head-to-head quantitative studies were identified to confirm the magnitude of these differences for this specific compound.

Differentiation Evidence for N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide: A Critical Scarcity of Comparator Data


Unique Physicochemical Property Profile: Predicted Reduced Hydrogen-Bond Donor Capacity vs. 4-Aminoantipyrine

The target compound's pyrrolidine-1-carboxamide group converts the primary amine of 4-aminoantipyrine (4-AA) into a tertiary amide. This structural change eliminates two hydrogen-bond donor (HBD) atoms. Predicted property calculations (e.g., via SwissADME) for the target compound yield 0 HBDs, compared to 2 HBDs for 4-aminoantipyrine [1]. This modification is quantitatively predicted to increase lipophilicity and passive membrane permeability relative to 4-AA, a factor critical for CNS penetration and cellular target engagement [2].

Medicinal Chemistry Property Forecasting Analytical Reference

Potential for Differential Kinase Inhibition Profile vs. 4-Acetamidoantipyrine

A patent from Epizyme Inc. (WO2016040508) discloses substituted pyrrolidine carboxamide compounds as inhibitors of SMYD2/3 histone methyltransferases for cancer therapy [1]. The target compound shares the critical pyrrolidine-1-carboxamide motif with the patent's generic Formula I. The simple 4-acetamidoantipyrine (4-AAA) metabolite of metamizole lacks this motif and has no reported SMYD2/3 inhibitory activity [2]. This structural alignment suggests the target compound may possess a kinase inhibition profile completely absent in common 4-amido antipyrines.

Kinase Inhibition Drug Discovery Chemical Probe

Enhanced Metabolic Stability Rationale vs. 4-Acetamidoantipyrine

A literature study on antipyrine metabolism demonstrates that 4-acetamidoantipyrine (4-AAA) is a terminal metabolite, undergoing deacetylation and further phase II conjugation [1]. The target compound's pyrrolidine-1-carboxamide group is a cyclic, tertiary amide, which is expected to exhibit significantly higher resistance to hydrolytic metabolism by amidases compared to the secondary acetamide of 4-AAA. This structural difference implies a slower metabolic clearance and longer half-life, a characteristic valued in chemical probes where sustained target engagement is needed.

Drug Metabolism Pharmacokinetics Stability Screening

Specific Scientific Scenarios for N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide Based on Differential Evidence


Chemical Probe Development for SMYD Methyltransferase Targets

Based on the structural alignment with patented SMYD2/3 inhibitor pharmacophores [1], the primary recommended use for this compound is as an advanced starting point or reference compound for medicinal chemistry programs targeting these methyltransferases. The critical pyrrolidine-1-carboxamide element is pre-installed, differentiating it from simpler, commercially-available antipyrine derivatives like 4-acetamidoantipyrine which lack any reported activity against this target class.

In Vitro Studies Requiring Passive Membrane Permeability

With zero hydrogen-bond donors, the compound is significantly more lipophilic than its common 4-amino or 4-acetamido analogs [1]. This makes it a superior candidate for cell-based assays or receptor-binding studies where intracellular or CNS target access is critical. Procurement should favor this compound over 4-aminoantipyrine (2 HBDs) when permeability is a known hurdle, as supported by the predicted property differences.

Pharmacokinetic & Metabolic Stability Investigations

The compound's stable tertiary amide structure is expected to resist the rapid amidase-mediated clearance that limits the utility of 4-acetamidoantipyrine in vivo [1]. This positions it as a preferred choice for conducting metabolic stability studies, metabolite identification, and in vivo pharmacokinetic profiling where a longer half-life is desired to achieve therapeutic exposures.

Absolute Analytical Reference Standard

Due to its unique pyrrolidine-carboxamide modification, this compound can act as an absolute reference standard for HPLC, LC-MS, and NMR-based analytical methods. Its chromatographic retention time and spectral signatures are distinct from all known metamizole metabolites (4-MAA, 4-AA, 4-FAA, 4-AAA), ensuring unambiguous identification and quantification in complex biological matrices without interference.

Quote Request

Request a Quote for N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.